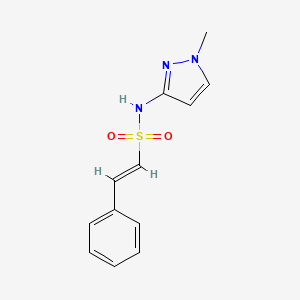
N-pyridin-2-ylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pyridin-2-ylfuran-3-carboxamide, also known as PFC-211, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized through several methods and has been found to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-pyridin-2-ylfuran-3-carboxamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). This inhibition leads to a reduction in inflammation and tumor growth. The compound has also been found to activate the adenosine A3 receptor, which plays a role in neuroprotection.
Biochemical and Physiological Effects:
N-pyridin-2-ylfuran-3-carboxamide has been found to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of tumors by inducing apoptosis and reducing angiogenesis. In addition, the compound has been found to have neuroprotective effects by activating the adenosine A3 receptor and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-pyridin-2-ylfuran-3-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, the compound has been found to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using N-pyridin-2-ylfuran-3-carboxamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-pyridin-2-ylfuran-3-carboxamide. One potential direction is to study the compound's potential use in developing new antibiotics. Another direction is to investigate the compound's potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
N-pyridin-2-ylfuran-3-carboxamide can be synthesized through a multi-step process involving the coupling of furan-3-carboxylic acid with pyridine-2-amine. The reaction is catalyzed by a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The product is then purified through various methods such as column chromatography and recrystallization. Other methods of synthesis include the use of copper-catalyzed cross-coupling reactions and palladium-catalyzed C-H activation reactions.
Aplicaciones Científicas De Investigación
N-pyridin-2-ylfuran-3-carboxamide has shown potential applications in various fields of scientific research. The compound has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound has been found to have antimicrobial properties and has been studied for its potential use in developing new antibiotics.
Propiedades
IUPAC Name |
N-pyridin-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(8-4-6-14-7-8)12-9-3-1-2-5-11-9/h1-7H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFPPOOLMCVMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-2-ylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)



![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)

![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)






